molecular formula C8H7NO B195798 Oxindole CAS No. 59-48-3

Oxindole

Cat. No.: B195798
CAS No.: 59-48-3
M. Wt: 133.15 g/mol
InChI Key: JYGFTBXVXVMTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxindole (1,3-dihydro-2H-indole-2-one) is a heterocyclic compound featuring a fused benzene and pyrrole ring system with a ketone group at the C2 position. It serves as a privileged scaffold in medicinal chemistry due to its structural versatility and diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . This compound derivatives are endogenous in mammals and plants and have been utilized in the synthesis of clinically approved drugs such as Sunitinib, a tyrosine kinase inhibitor for renal cell carcinoma . Its synthetic accessibility, eco-friendly routes, and adaptability to chemical modifications (e.g., substitutions at C3, C5, and N1 positions) make it a cornerstone for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxindole can be synthesized through various methods. One common method involves the palladium-catalyzed cyclization of α-chloroacetanilides. This reaction is highly regioselective and converts α-chloroacetanilides to oxindoles in good to excellent yields with high functional group compatibility . Another method involves the use of N-heterocyclic nitrenium salts as catalytic electron acceptors for charge transfer complex photoactivations under blue light irradiation .

Industrial Production Methods: Industrial production of this compound often involves the use of palladium catalysts and ligands to facilitate the α-arylation of oxindoles. This method provides high yields and is efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Oxindole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with electrophiles like alkyl halides and gives aldol condensation products when reacting with carbonyl compounds .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, N-heterocyclic nitrenium salts, and aryl halides. Conditions often involve blue light irradiation, atmospheric oxygen as the reoxidant, and the use of solvents like mesitylene or toluene .

Major Products Formed: The major products formed from the reactions of this compound include 3,3-disubstituted oxindoles, which are synthesized through formal C-H, Ar-H coupling of anilides .

Scientific Research Applications

Anticancer Applications

Oxindole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that various this compound compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells.

  • Spiro this compound Derivatives : A study evaluated spiro this compound derivatives against MCF-7 (human breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. Compound 6, with a specific N-benzyl substitution, showed significant potency with IC50 values of 3.55 μM and 4.40 μM, respectively. Importantly, these compounds demonstrated non-cytotoxic effects on normal cells (NIH/3T3) .
  • Mechanism of Action : The anticancer activity of spirocyclic oxindoles is linked to their ability to induce apoptosis in cancer cells without affecting normal cells. For instance, this compound alkaloids derived from Uncaria tomentosa have shown apoptosis-mediated cytotoxicity against acute lymphoblastic leukemia cells .
  • Case Study Table :
CompoundCancer TypeIC50 (μM)Cytotoxicity on Normal Cells
Compound 6MCF-73.55Non-cytotoxic
Compound 6MDA-MB-2314.40Non-cytotoxic

Neuroprotective Effects

Oxindoles have been identified in traditional medicine as neuroprotective agents. Research has shown that certain this compound derivatives possess the ability to protect neuronal cells from oxidative stress and apoptosis.

  • Chinese Herbal Medicine : Compounds such as those found in Uncaria rhynchophylla, which contains this compound alkaloids, have demonstrated neuroprotective properties . This suggests potential applications in treating neurodegenerative diseases.

Anti-inflammatory Properties

This compound derivatives are also being explored for their anti-inflammatory effects.

  • Chiral this compound Analogues : Recent studies have identified chiral this compound-type analogues that exhibit both anti-inflammatory and analgesic properties comparable to traditional steroidal drugs like dexamethasone . These compounds may offer therapeutic alternatives with reduced side effects.

Antiviral Applications

The antiviral potential of oxindoles has been highlighted in studies targeting HIV-1.

  • 3-Oxindole Derivatives : A series of 3-oxindole derivatives were synthesized and screened for their inhibitory effects on HIV-1 infection. One compound exhibited an IC50 of 0.4578 μM with a high selectivity index, indicating its potential as a lead compound for developing new anti-HIV agents .

Synthesis and Structural Diversity

The synthesis of oxindoles is continually evolving, with new methodologies being developed to enhance structural diversity and bioactivity.

  • Synthetic Methodologies : Recent reviews focus on the construction of this compound-based scaffolds using novel catalytic approaches that facilitate the synthesis of diverse compounds with potential therapeutic applications . This ongoing research is crucial for discovering new drug candidates.

Comparison with Similar Compounds

Oxindole shares structural and functional similarities with several heterocyclic compounds. Below is a systematic comparison based on structural analogs , biological targets , and activity profiles :

Structural Analogs

Compound Core Structure Key Modifications Pharmacological Relevance
This compound Benzene + pyrrole + C2 ketone Substituents at C3, C5, N1 Broad-spectrum (kinase inhibition, antimicrobial, antiviral)
Isatin Benzene + pyrrole + C2, C3 diketone C3 carbonyl group Anticancer, MAO inhibition, antiviral
Spirothis compound This compound fused with a second ring Spiro junction at C3 Anticancer (targets MDM2-p53 pathway)
Indole Benzene + pyrrole No ketone group Serotonin analogs, anti-inflammatory
Indoline Saturated pyrrole ring Reduced C2-C3 bond Neuroprotective, kinase inhibition

Key Insights :

  • Isatin (2,3-dithis compound) exhibits stronger antiproliferative activity than this compound due to its additional C3 carbonyl group, which enhances binding to kinases and monoamine oxidases (MAOs) .
  • Spirooxindoles (e.g., spiropyrazoline derivatives) show selective cytotoxicity against triple-negative breast cancer cells via dual pharmacophore mechanisms, a feature absent in unmodified oxindoles .
  • Indole lacks the C2 ketone, reducing its kinase inhibition potency but retaining serotoninergic activity .

Functional Analogs (Kinase Inhibitors)

Compound Target IC50/EC50 Mechanism This compound Comparison
Sunitinib VEGFR-2, PDGFR 1–10 nM ATP-competitive inhibition Derived from this compound; superior clinical efficacy
Semaxinib VEGFR-2 <10 nM ATP-competitive inhibition This compound derivatives (e.g., oxindole_7–10) mimic its binding but lack in vitro VEGFR-2 activity
NHWD-870 BRD4 2.7 nM (biochemical) Bromodomain inhibition Methylindazole-oxindole hybrid; enhanced potency
GNF-5837 TrkB Submicromolar Pan-Trk inhibition This compound core confers anti-ferroptotic activity independent of kinase targets

Key Insights :

  • This compound derivatives (e.g., oxindole_7–20) exhibit 3D similarity to VEGFR-2 inhibitors like semaxinib but require tautomeric stabilization (ketonic forms) for optimal activity .
  • Hybrids like NHWD-870 (methylindazole-oxindole) and This compound-benzothiazole derivatives (IC50 = 0.20–0.70 µM against CDK2) demonstrate improved target affinity compared to parent this compound scaffolds .

Physicochemical and Drug-Likeness Comparison

Property This compound Isatin Spirothis compound
LogP 1.2–2.5 0.8–1.5 2.0–3.5
TPSA (Ų) 40–60 60–80 50–70
Bioavailability 0.55 0.45 0.60
CYP Inhibition CYP1A2, 2C9, 2C19 CYP2D6 Low risk

Key Insights :

  • This compound derivatives (e.g., C-1 and C-2) comply with Lipinski’s rule (MW < 500, nHBD ≤ 5) and exhibit moderate blood-brain barrier permeability, unlike isatin .
  • Spirooxindoles show higher lipophilicity (LogP ~3.5) but better lead-likeness due to reduced PAINS alerts compared to this compound .

Research Findings and Limitations

Tautomeric Stability: this compound derivatives (e.g., oxindole_7–20) preferentially adopt ketonic tautomers in physiological conditions, critical for mimicking ATP-binding pockets in kinases.

IDO1 Inhibition : C3-substituted oxindoles (e.g., compound 25) show low-micromolar IC50 values against indoleamine 2,3-dioxygenase 1 (IDO1) via carbonyl oxygen-mediated binding, comparable to isatin derivatives .

Antiglaucomic Activity : 3-Hydroxy-2-oxindoles reduce intraocular pressure (IOP) by 20–30% (0.1% w/v solution), outperforming melatonin but lagging behind timolol .

Synthesis Limitations : While this compound is synthetically accessible, spirooxindoles and hybrids require multi-step protocols with catalysts like piperidine or Na2CO3, reducing scalability .

Biological Activity

Oxindole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SARs), and recent advancements in research.

Overview of this compound

This compound is characterized by a bicyclic structure comprising an indole and a carbonyl group. It is naturally occurring in various plant species, including Uncaria tomentosa , commonly known as cat's claw, which has been traditionally used for its health benefits. The structural simplicity and versatility of this compound make it an attractive scaffold for drug development.

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, which can be categorized as follows:

  • Anticancer Activity : Numerous studies have demonstrated the potential of this compound derivatives as anticancer agents. For instance, compounds such as Nintedanib and Sunitinib , both this compound derivatives, have shown effectiveness against various cancers by inhibiting angiogenesis and tumor growth .
  • Antimicrobial Properties : this compound derivatives have been found to possess significant antibacterial and antifungal activities. A study reported the synthesis of new oxindoles that exhibited potent antibacterial effects against several strains, including Staphylococcus aureus and Escherichia coli .
  • Antioxidant Effects : this compound compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .
  • Other Pharmacological Activities : Additional activities include antiviral, antileishmanial, antitubercular, and anti-inflammatory effects. For example, certain this compound derivatives have shown efficacy in inhibiting the production of pro-inflammatory cytokines .

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Modifications at various positions on the this compound ring can enhance or diminish their pharmacological properties. Key findings include:

  • The presence of specific substituents at the C-3 position can alter the potency and selectivity of this compound derivatives towards various biological targets.
  • Stereochemistry plays a critical role; for instance, the chirality at the C-3 position has been linked to improved binding affinity to target proteins .

Recent Research Findings

Recent studies have focused on synthesizing novel this compound derivatives with enhanced biological activities. Some notable findings include:

  • A versatile method for synthesizing new oxindoles from substituted isatins has been developed, yielding compounds with antibacterial properties ranging from 44% to 96% effectiveness .
  • Research on this compound semicarbazones has revealed their potential as multifunctional agents with antibacterial, antifungal, and antioxidant properties .

Case Studies

  • Nintedanib : Approved for treating idiopathic pulmonary fibrosis (IPF), Nintedanib exemplifies the therapeutic potential of oxindoles in managing chronic lung diseases through its antiproliferative action .
  • Sunitinib : This tyrosine kinase inhibitor is used for renal cell carcinoma treatment. Its mechanism involves blocking multiple receptor tyrosine kinases involved in tumor growth .

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate the biological activities of oxindole derivatives?

  • Methodology: Use in vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility testing) and in vivo models (e.g., rodent studies for neurochemical effects) to assess pharmacological properties. For example, this compound's role in hepatic encephalopathy was studied by measuring brain this compound levels in rats treated with varying doses . Structural analogs can be screened via high-throughput methods to identify lead compounds .
  • Data Analysis: Compare binding affinities (e.g., MolDock scores) and steric interactions (e.g., H-bond distances) using tools like molecular docking (Table 3, ).

Q. What experimental strategies are recommended for synthesizing this compound derivatives with high purity?

  • Methodology: Employ optimized organic synthesis protocols, such as MTBO (machine learning-guided optimization) for reaction conditions, reducing iterations from 18 to 5 in multi-step syntheses . Characterize products via NMR (e.g., δH and δC shifts in this compound-derived hemistilbenes ) and HPLC with factorial design validation .
  • Quality Control: Ensure purity by referencing known compounds (e.g., DrugBank/ChEMBL databases ) and adhering to journal guidelines for experimental reproducibility .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound-protein interaction data?

  • Methodology: Apply in silico repositioning strategies to identify off-target interactions. For example, this compound derivatives’ binding to CDK2 and COVID-19 Mpro was validated via molecular dynamics simulations and QSAR modeling (Figure 9, ).
  • Data Validation: Cross-reference docking scores (e.g., MolDock) with experimental IC50 values and resolve discrepancies using ensemble docking or free-energy calculations .

Q. What advanced techniques optimize this compound-based drug delivery systems?

  • Methodology: Investigate supramolecular complexes (e.g., this compound-C60 fullerene hybrids) for targeted delivery. Analyze diffusion coefficients and stability via molecular dynamics .
  • Experimental Design: Use fractional factorial designs to evaluate parameters like ligand loading efficiency and release kinetics .

Q. How do researchers balance steric effects and bioactivity in this compound scaffold modifications?

  • Methodology: Perform substituent analysis using crystallographic data (e.g., Protein Data Bank entries) and steric interaction maps (Table 4, ). Prioritize groups that enhance H-bonding without disrupting core conformation .
  • Case Study: Derivatives with appended cyclic systems showed improved CDK2 inhibition due to optimized ATP-competitive binding .

Q. Data Interpretation & Reproducibility

Q. What statistical approaches are critical for analyzing this compound bioactivity datasets?

  • Methodology: Apply ANOVA or t-tests to compare treatment groups (e.g., this compound’s locomotor effects in rats ). Use multivariate regression for HPLC response optimization .
  • Reproducibility: Follow Beilstein Journal guidelines: report raw data in appendices, limit main text to 5 key compounds, and cite spectral databases .

Q. How can conflicting results in this compound’s α-glucosidase vs. PAK4 inhibitory activities be reconciled?

  • Methodology: Conduct selectivity assays using isoform-specific enzymes. Cross-validate with structural data (e.g., active-site residue interactions) .
  • Hypothesis Testing: Use dose-response curves and molecular modeling to identify structural determinants of selectivity .

Q. Ethical & Technical Considerations

Q. What are the best practices for documenting this compound research in compliance with open-access standards?

  • Guidelines: Deposit raw data (e.g., NMR spectra, docking parameters) in public repositories like Zenodo. Use CC-BY-SA licensing for reusable datasets .
  • Reporting: Avoid redundant data in tables/figures; emphasize novel findings (e.g., nanocarrier applications) per Beilstein Journal standards .

Q. How should researchers address variability in this compound’s neurochemical effects across experimental models?

  • Methodology: Standardize dosing (e.g., mg/kg vs. plasma concentration ) and control for species-specific metabolism. Use meta-analysis to aggregate preclinical data .

Properties

IUPAC Name

1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGFTBXVXVMTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870389
Record name 1,3-Dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to brown powder; [Alfa Aesar MSDS]
Record name 2-Oxindole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000132 [mmHg]
Record name 2-Oxindole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

59-48-3
Record name Oxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroindol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9338U62H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-Dihydro-(2H)-indol-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061918
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

U.S. Pat. Nos. 4,045,576 and 4,126,635 disclose methods for the preparation of 7-benzoylindolin-2-ones. According to one method, 1-aminoindolin-2-one is reacted with a phenylacetone to give a 1-(α-methylphenethylindenimino) indolin-2-one which is cyclized in ethanolic hydrogen chloride to an ethyl α-(2-methyl-3-phenylindol-7-yl)acetate. This indolylester is treated with ozone in acetic acid solution to give an ethyl 2-acetamido-3-benzoylphenylacetate which is hydrolyzed and cyclized in dilute mineral acid to a 7-benzoylindolin-2-one.
[Compound]
Name
7-benzoylindolin-2-ones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

in a polar solvent with hydrazine hydrate in the presence of a tertiary amine catalyst, characterized in that the isatin is converted to the corresponding isatin hydrazone at a temperature of from 15 to 185° C. which is directly reacted further by adding a diazabicyclooctane and/or diazabicycloundecane and/or ethyldiisopropylamine catalyst a temperatures of from 100 to 185° C. while distilling off the water of reaction formed to give the corresponding 2-oxindole of the formula which is then isolated by distilling off the solvent and crystallizing out of the reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
diazabicyclooctane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
diazabicycloundecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

14.8 g of isatin (99 mmol, 98.2% purity) were initially charged into a 250 ml three-neck flask and 150 ml of 2-ethylhexanol were added. 6.0 g of hydrazine hydrate (117 mmol; 98% purity) were added with stirring. The reaction mixture was heated to 90° C. for 15 min to form the isatin hydrazone (yellow suspension). The water of reaction was azeotropically removed at 90° C./100 mbar using 1-hexanol. 2.4 g of DABCO (21 mmol, 98%) were then added and the suspension heated to 130° C. for 2.5 h. After the end of the reaction (GC analysis: hydrazone 0.3 area %), 100 ml of 1-hexanol were distilled off (80° C./50 mbar). The remaining solution was cooled to 5° C., the precipitated solid filtered off and dried in a vacuum drying cupboard at 70° C. Altogether, 8.0 g of dry 2-oxindole product (light brown) were obtained which corresponded to an overall yield of 66.5%. Purity: 99.9 area %.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
66.5%

Synthesis routes and methods IV

Procedure details

Chem. Educ. 1993, 70 (4), p. 332 discloses that 2-oxindoles are prepared by a two-step reaction, the first step of which comprises reacting isatin with hydrazine hydrate in anhydrous methanol to give the intermediate isatin hydrazone and isolating and purifying the intermediate. In the second step, the purified and dried intermediate is subjected to a Wolf-Kishner reduction in an anhydrous ethanol solution in the presence of a strong base such as sodium ethoxide. The yields achieved by this preparation method are up to about 69%. However, the disadvantage of this variant is the necessity of isolating, purifying and drying the intermediate before the reduction step can take place. A further disadvantage is the use of expensive, anhydrous ethanol as solvent because of the readiness of sodium ethoxide to react with water. A further preparation variant is described by Synth. Commun. 1994, 24 (20), p. 2835-41. In this variant, isatin is first dissolved in pure hydrazine and then reacted with pure hydrazine under reflux to give 2-oxindole in yields of up to 76%. However, this method requires a large quantity of pure hydrazine which serves as solvent and as reagent. When pure hydrazine is used, there is known to be a risk of explosion on heating or on reaction with oxidizing agents, so that particular safety measures have to be taken. An improvement suggested by U.S. Pat. No. 5,973,165 comprises preparing 2-oxindoles by reacting isatin with hydrazine hydrate in the presence of a weak base as catalyst and in a polar solvent. In order to obtain the desired end product in pure form, after the end of the reaction, 2-oxindole (purity about 97%) is first extracted, the extract is dried and then dissolved in a suitable solvent, and activated carbon is then added to the solution to decolorize it. After filtering off the activated carbon, 2-oxindole is crystallized out of the solution and obtained in a purity of 99.5%. The yields which are obtained by this process according to Example 1 are around 85%, but otherwise from 52 to 72%.
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Oxindole
Oxindole
Oxindole
Oxindole
Oxindole
Oxindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.